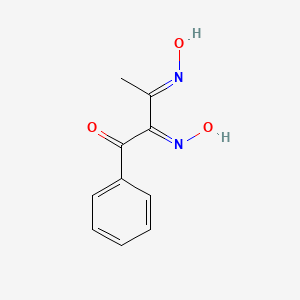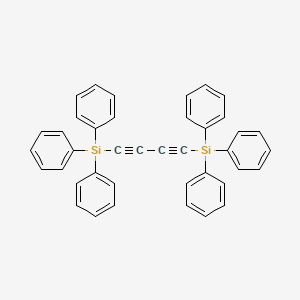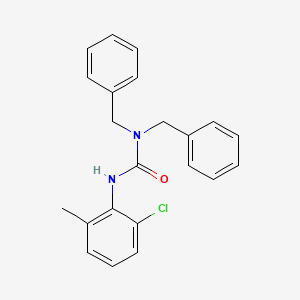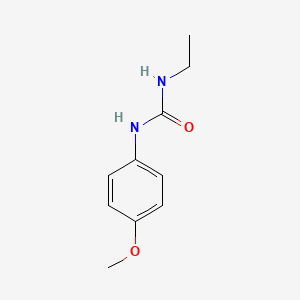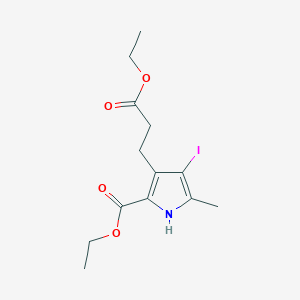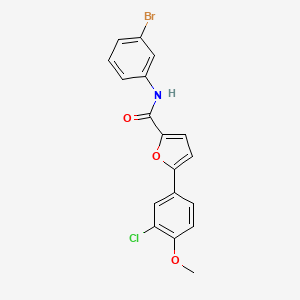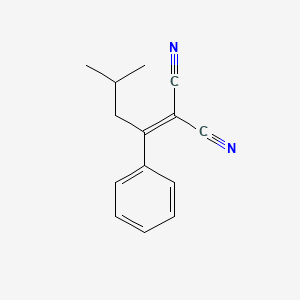
2-(3-Methyl-1-phenylbutylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-1-phenylbutylidene)malononitrile is an organic compound with the molecular formula C13H12N2. It is a derivative of malononitrile, which is widely used in organic synthesis due to its reactivity and versatility. This compound is of interest in various fields of scientific research, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-phenylbutylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing carbon acid compounds with aldehydes or ketones in the presence of a base. For this compound, the reaction involves the condensation of 3-methyl-1-phenylbutanal with malononitrile in the presence of a base such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-1-phenylbutylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(3-Methyl-1-phenylbutylidene)malononitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-1-phenylbutylidene)malononitrile involves its reactivity as a nucleophile and electrophile. In the Knoevenagel condensation reaction, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones to form a carbon-carbon double bond . This reactivity is facilitated by the presence of the malononitrile group, which stabilizes the intermediate enolate ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: The parent compound, used widely in organic synthesis.
Benzylidenemalononitrile: Another derivative used in the synthesis of various organic compounds.
Cyclopentylidenemalononitrile: A related compound with similar reactivity.
Uniqueness
2-(3-Methyl-1-phenylbutylidene)malononitrile is unique due to the presence of the 3-methyl-1-phenylbutylidene group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C14H14N2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(3-methyl-1-phenylbutylidene)propanedinitrile |
InChI |
InChI=1S/C14H14N2/c1-11(2)8-14(13(9-15)10-16)12-6-4-3-5-7-12/h3-7,11H,8H2,1-2H3 |
Clé InChI |
KHRRFSXZJNTQMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=C(C#N)C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



